Product packaging for 2-Amino-5-(methylthio)-1,3,4-thiadiazole(Cat. No.:CAS No. 5319-77-7)

2-Amino-5-(methylthio)-1,3,4-thiadiazole

Cat. No.: B043264
CAS No.: 5319-77-7
M. Wt: 147.2 g/mol
InChI Key: PCLAZAJARAIGGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-5-(methylthio)-1,3,4-thiadiazole is a versatile and valuable nitrogen-sulfur heterocyclic compound extensively utilized in medicinal chemistry and organic synthesis. Its core structure, a 1,3,4-thiadiazole ring, serves as a privileged scaffold for designing novel bioactive molecules. The molecule's research value is derived from the synergistic effect of the electron-rich amino group and the methylthio side chain, which act as key pharmacophores influencing electronic distribution, lipophilicity, and hydrogen-bonding capacity. This compound is a key synthetic intermediate in the development of potential therapeutic agents, with documented applications in the synthesis of compounds exhibiting antimicrobial, antifungal, antiviral, and anticancer activities. Its mechanism of action in derived molecules often involves enzyme inhibition, particularly targeting carbonic anhydrases, kinases, and bacterial enzymes, via interactions with the active site through hydrogen bonding and hydrophobic interactions. Furthermore, its utility extends to material science, where it is investigated as a building block for ligands in coordination chemistry and for the synthesis of advanced organic materials. This high-purity reagent is essential for researchers exploring structure-activity relationships (SAR) and developing new chemical entities in drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5N3S2 B043264 2-Amino-5-(methylthio)-1,3,4-thiadiazole CAS No. 5319-77-7

Properties

IUPAC Name

5-methylsulfanyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3S2/c1-7-3-6-5-2(4)8-3/h1H3,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLAZAJARAIGGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201249
Record name 1,3,4-Thiadiazole, 2-amino-5-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70201249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5319-77-7
Record name 5-(Methylthio)-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5319-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Thiadiazole, 2-amino-5-(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005319777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5319-77-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67524
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,4-Thiadiazole, 2-amino-5-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70201249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(methylthio)-1,3,4-thiadiazole typically involves the reaction of thiosemicarbazide with methyl isothiocyanate under specific conditions. The reaction is carried out in an appropriate solvent, such as ethanol, and requires heating to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(methylthio)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various reduced sulfur heterocycles.

    Substitution: Substituted thiadiazole derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development
2-Amino-5-(methylthio)-1,3,4-thiadiazole is utilized in the synthesis of various bioactive compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in the following areas:

  • Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, studies have shown that certain modifications enhance efficacy against resistant bacterial strains .
  • Anticancer Agents: Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents. The mechanism often involves inhibition of specific enzymes or pathways crucial to cancer cell survival .

2. Synthesis of Complex Molecules
The compound serves as a building block in organic synthesis. Notably, it has been used to create complex heterocyclic structures with promising biological activities. For example, it can react with various electrophiles to form novel compounds that may exhibit enhanced pharmacological properties .

Agricultural Applications

1. Agrochemical Development
this compound and its derivatives are being investigated for their potential use as fungicides and herbicides. The thiazole moiety is known to impart biological activity against plant pathogens, making these compounds valuable in agricultural chemistry .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDerivatives showed up to 90% inhibition against E. coli strains.
Study BAnticancer PropertiesCompound X derived from 2-amino showed IC50 values of 15 µM against breast cancer cells.
Study CAgrochemical UseDemonstrated effective control over fungal pathogens in crops with minimal phytotoxicity.

Mechanism of Action

The mechanism of action of 2-Amino-5-(methylthio)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In medicinal applications, it may interact with cellular receptors and enzymes, modulating signaling pathways involved in inflammation and cancer cell proliferation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Antimicrobial Activity
  • 2-Amino-5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole (): This derivative exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria in mice and chicks. The nitroimidazolyl substituent enhances electron-withdrawing properties, improving membrane penetration compared to the methylthio group .
  • 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole (): The para-nitro group (–NO₂) increases antibacterial potency due to its electron-withdrawing nature, which stabilizes charge-transfer interactions with microbial enzymes. This contrasts with the methylthio group, which provides moderate activity via hydrophobic interactions .
Anticancer Activity
  • 2-Amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (): The dihydroxyphenyl substituent facilitates hydrogen bonding with cancer cell receptors, enhancing antiproliferative effects against bladder (HCV29T), rectal (SW707), and breast (T47D) cancer cells. Methylthio derivatives lack this hydrogen-bonding capability, resulting in lower activity .
  • VR24 and VR27 ():
    These derivatives, with substituted benzylidene groups, show superior colon cancer cell inhibition compared to methylthio analogues. The chloro and methoxy substituents improve DNA intercalation and topoisomerase inhibition .

Fluorescence and Photophysical Properties

  • 2-Amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS) (): TS exhibits dual fluorescence emission due to the ortho-hydroxy group, which enables intramolecular charge transfer (ICT) and aggregation-induced emission (AIE). The methylthio derivative lacks this effect, as its –SCH₃ group cannot participate in hydrogen bonding or ICT .
  • 2-Amino-5-phenyl-1,3,4-thiadiazole (TB) (): TB shows single fluorescence emission, highlighting the critical role of substituent polarity. The phenyl group’s hydrophobicity reduces solubility, whereas methylthio derivatives balance hydrophobicity and electronic effects .

Key Data Tables

Table 2: Physical Properties

Compound Substituent Solubility (H₂O) Fluorescence Emission
2-Amino-5-(methylthio) –SCH₃ Low Single band
2-Amino-5-(2-hydroxyphenyl) (TS) –OH (ortho) Moderate Dual bands
2-Amino-5-phenyl (TB) –C₆H₅ Very low Single band

Research Implications

The methylthio group in 2-amino-5-(methylthio)-1,3,4-thiadiazole offers a balance of hydrophobicity and electronic effects, making it suitable for moderate antimicrobial applications. However, derivatives with nitro, hydroxyl, or imidazolyl substituents outperform it in targeted biological activities. Future research should explore hybrid derivatives combining methylthio with polar groups (e.g., –OH or –NO₂) to enhance solubility and efficacy .

Biological Activity

2-Amino-5-(methylthio)-1,3,4-thiadiazole (often referred to as 2-amino thiadiazole) is a compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and findings.

Overview of this compound

The molecular formula for this compound is C5H7N3S2. This compound belongs to the class of thiadiazoles, which are known for their diverse biological applications. The compound's structure includes a thiadiazole ring substituted with an amino group and a methylthio group, contributing to its reactivity and biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound and its derivatives.

  • Bacterial Activity : Research indicates that this compound exhibits significant antibacterial activity against various pathogens. For instance, it showed effective inhibition against Xanthomonas axonopodis and Xanthomonas oryzae, with median effective concentration (EC50) values of 22 μg/ml and 15 μg/ml respectively, outperforming conventional fungicides like thiodiazole copper .
  • Fungal Activity : In contrast to its antibacterial efficacy, the compound demonstrated lower antifungal activity against species such as Mucor bainieri and Trichoderma atroviride, although still notable compared to standard treatments.

Table 1: Antimicrobial Efficacy of this compound

PathogenEC50 (μg/ml)Comparison with Standard
Xanthomonas axonopodis22More effective than thiodiazole copper
Xanthomonas oryzae15More effective than bismerthiazol
Mucor bainieriHigherLess effective than carbendazim
Trichoderma atrovirideHigherLess effective than carbendazim

Anticancer Properties

The anticancer potential of this compound has also been investigated. The compound is known to inhibit the IL-6/JAK/STAT3 signaling pathway , which is often overactive in various cancers. This inhibition leads to reduced proliferation of cancer cells such as DU145 (prostate cancer) and MDA-MB-231 (breast cancer) cells.

Case Study: Inhibition of Cancer Cell Proliferation

A study examined the effect of this compound on DU145 cells:

  • Inhibition Rate : The compound demonstrated a significant inhibition rate in cell proliferation assays.
  • Mechanism : The mechanism involves blocking STAT3 phosphorylation, thereby disrupting downstream gene transcription necessary for tumor growth.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown promise in anti-inflammatory applications . Research indicates that derivatives of thiadiazoles can act as antiapoptotic agents. For example, a study found that certain derivatives exhibited protective effects against renal ischemia/reperfusion injury by inhibiting caspase-3 activity .

Table 2: Anti-inflammatory Activity of Thiadiazole Derivatives

CompoundEffect on Caspase-3 Activity (ng/mL)Reference Compound
Compound 2c69.77N-acetylcysteine
Compound 2gSignificant reductionN-acetylcysteine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-(methylthio)-1,3,4-thiadiazole
Reactant of Route 2
Reactant of Route 2
2-Amino-5-(methylthio)-1,3,4-thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.